[3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol
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Overview
Description
[3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is a synthetic organic compound characterized by its unique trifluoromethylcyclopropyl and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The synthesis begins with the preparation of the 1-(trifluoromethyl)cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene using a trifluoromethylating agent under controlled conditions.
Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be accomplished by reacting the cyclopropyl intermediate with a nitrile oxide, generated in situ from a suitable precursor, under mild conditions.
Coupling with Phenylmethanol: The final step involves the coupling of the oxadiazole intermediate with phenylmethanol. This can be achieved through a nucleophilic substitution reaction, typically using a base such as sodium hydride or potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its applications in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for various industrial processes and products.
Mechanism of Action
The mechanism of action of [3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
[3-[5-(Cyclopropyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
[3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]ethanol: Similar structure but with an ethyl group instead of a methanol group, affecting its reactivity and applications.
[3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]amine: Contains an amine group instead of a hydroxyl group, leading to different biological interactions.
Uniqueness
The presence of both the trifluoromethylcyclopropyl and oxadiazole functional groups in [3-[5-[1-(Trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol imparts unique properties that distinguish it from similar compounds. These features contribute to its enhanced stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
[3-[5-[1-(trifluoromethyl)cyclopropyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12(4-5-12)11-17-10(18-20-11)9-3-1-2-8(6-9)7-19/h1-3,6,19H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHARRMOJPMHLTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC(=NO2)C3=CC=CC(=C3)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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